2-cyano-N-(2-hydroxyethyl)acetamide
Overview
Description
2-Cyano-N-(2-hydroxyethyl)acetamide is an organic compound with the molecular formula C5H8N2O2. It is known for its applications in various fields, including chemistry, biology, and industry. The compound is characterized by the presence of a cyano group (–CN) and a hydroxyethyl group (–CH2CH2OH) attached to an acetamide backbone.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-cyano-N-(2-hydroxyethyl)acetamide typically involves the reaction of cyanoacetamide with ethylene oxide under controlled conditions. The reaction is carried out in the presence of a base, such as sodium hydroxide, to facilitate the nucleophilic attack of the cyanoacetamide on the ethylene oxide, resulting in the formation of the desired product .
Industrial Production Methods
In industrial settings, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and the concentration of reactants. Continuous flow reactors are often employed to ensure consistent product quality and yield .
Chemical Reactions Analysis
Types of Reactions
2-Cyano-N-(2-hydroxyethyl)acetamide undergoes various chemical reactions, including:
Oxidation: The hydroxyethyl group can be oxidized to form a carboxylic acid derivative.
Reduction: The cyano group can be reduced to an amine group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a catalyst are used.
Substitution: Nucleophiles like amines, thiols, and halides can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Formation of 2-cyano-N-(2-carboxyethyl)acetamide.
Reduction: Formation of 2-amino-N-(2-hydroxyethyl)acetamide.
Substitution: Formation of various substituted acetamides depending on the nucleophile used.
Scientific Research Applications
2-Cyano-N-(2-hydroxyethyl)acetamide has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of heterocyclic compounds and pharmaceuticals.
Biology: Employed in the study of enzyme inhibition and protein interactions.
Medicine: Investigated for its potential use in drug development, particularly in the design of anticancer and antiviral agents.
Industry: Utilized in the production of specialty chemicals and as a building block for more complex molecules.
Mechanism of Action
The mechanism of action of 2-cyano-N-(2-hydroxyethyl)acetamide involves its interaction with specific molecular targets, such as enzymes and receptors. The cyano group can act as an electrophile, forming covalent bonds with nucleophilic sites on proteins, thereby inhibiting their activity. The hydroxyethyl group can enhance the compound’s solubility and facilitate its transport across cell membranes .
Comparison with Similar Compounds
Similar Compounds
- 2-Cyano-N-cyclohexylacetamide
- 2-Cyano-N-(2-phenoxyethyl)acetamide
- 2-Cyano-N-(4-methoxybenzyl)acetamide
- 2-Cyano-N-octylacetamide
Uniqueness
Compared to its analogs, 2-cyano-N-(2-hydroxyethyl)acetamide is unique due to the presence of the hydroxyethyl group, which imparts distinct chemical and physical properties. This group enhances the compound’s solubility in water and its ability to form hydrogen bonds, making it more versatile in various applications .
Properties
IUPAC Name |
2-cyano-N-(2-hydroxyethyl)acetamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H8N2O2/c6-2-1-5(9)7-3-4-8/h8H,1,3-4H2,(H,7,9) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JBFRGXRQXZOZTA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CO)NC(=O)CC#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H8N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70408913 | |
Record name | 2-cyano-N-(2-hydroxyethyl)acetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70408913 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
128.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
15029-40-0 | |
Record name | 2-cyano-N-(2-hydroxyethyl)acetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70408913 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What makes 2-cyano-N-(2-hydroxyethyl)acetamide a valuable compound in organic synthesis?
A1: this compound serves as a crucial building block for creating various heterocyclic compounds [, ]. Its structure, containing both a cyano group and a hydroxyethyl group, allows for diverse reactions leading to the formation of rings containing nitrogen and other heteroatoms. These heterocycles are essential components of many pharmaceuticals, agrochemicals, and materials, highlighting the significance of this compound in synthetic chemistry.
Q2: Can you provide examples of heterocyclic systems synthesized using this compound?
A2: While the provided abstracts [, ] don't specify particular heterocyclic systems synthesized, they emphasize that this compound acts as a versatile intermediate for their creation. The presence of the cyano group allows for reactions like cyclization and condensation, while the hydroxyethyl group can undergo transformations like dehydration or oxidation, contributing to the formation of diverse heterocyclic structures. Further investigation into the full research articles would provide specific examples of the heterocyclic systems synthesized.
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